3-Bromo-5-methylbenzaldehyde

Physical Chemistry Process Chemistry Handling and Storage

3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) is a disubstituted benzaldehyde derivative bearing a bromine atom at the meta (3-) position and a methyl group at the meta (5-) position relative to the aldehyde, yielding a 1,3,5-trisubstituted aromatic ring. It has the molecular formula C₈H₇BrO and a molecular weight of 199.04 g/mol.

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 188813-04-9
Cat. No. B1341060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylbenzaldehyde
CAS188813-04-9
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C=O
InChIInChI=1S/C8H7BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3
InChIKeyDMSLPBFUZSQMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9): Structural Identity and Procurement-Relevant Profile


3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) is a disubstituted benzaldehyde derivative bearing a bromine atom at the meta (3-) position and a methyl group at the meta (5-) position relative to the aldehyde, yielding a 1,3,5-trisubstituted aromatic ring . It has the molecular formula C₈H₇BrO and a molecular weight of 199.04 g/mol [1]. This compound serves as a bifunctional building block in organic synthesis, combining an electrophilic aldehyde carbon with an aryl bromide site amenable to transition-metal-catalyzed cross-coupling reactions [2]. Its standard commercial purity ranges from 97% to 98% (GC), with availability at gram-to-kilogram scale from multiple international suppliers .

Why Generic Substitution of 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) Carries Procurement Risk


Bromo-methylbenzaldehyde positional isomers—specifically 3-bromo-4-methylbenzaldehyde (CAS 36276-24-1) and 3-bromo-2-methylbenzaldehyde (CAS 83647-40-9)—share identical molecular formulas but diverge substantially in physical state, regiochemical directing effects, and downstream reactivity . The meta,meta (3,5) disposition of Br and CH₃ in the target compound places both substituents in a mutual meta relationship to the aldehyde, creating a 1,3,5-substitution pattern that is electronically distinct from the 1,3,4- or 1,2,3-patterns of other isomers [1]. This regiochemistry dictates the site selectivity of subsequent electrophilic aromatic substitution (EAS) and cross-coupling reactions [2]. Furthermore, the compound's relatively low melting point (28–32 °C) versus the 4-methyl isomer (47–52 °C) directly impacts handling, storage, and formulation protocols at ambient temperature . Substituting the wrong isomer can therefore alter reaction outcomes, complicate purification, and invalidate process validation data in regulated environments.

Quantitative Comparator Evidence for 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9): Selection-Relevant Differentiation Data


Melting Point and Ambient Physical State: 3-Br-5-Me-Benzaldehyde vs. 3-Br-4-Me-Benzaldehyde

3-Bromo-5-methylbenzaldehyde exhibits a melting point of 28–32 °C, making it a low-melting solid that may liquefy under ambient laboratory conditions (20–25 °C) . In contrast, 3-bromo-4-methylbenzaldehyde (CAS 36276-24-1) melts at 47–52 °C and remains a stable crystalline powder under the same conditions . This approximately 19 °C difference represents a distinct physical-state boundary relevant to weighing, transfer, and formulation operations.

Physical Chemistry Process Chemistry Handling and Storage

Validated Pharmaceutical Patent Utility: 3-Br-5-Me-Benzaldehyde as a Key Intermediate in 3-Formyl-5-methylbenzoic Acid Synthesis

Chinese patent CN108047025A discloses a preparative method for 3-formyl-5-methylbenzoic acid using 3-bromo-5-methylbenzaldehyde as the exclusive starting material, proceeding via acetal protection, low-temperature lithiation with n-BuLi, and CO₂ carbonylation [1]. Under optimized conditions (Example 1: lithiation at –80 °C, carbonylation at –70 °C), the overall yield of purified 3-formyl-5-methylbenzoic acid reached 62%, with crude intermediate yields of 70% [1]. No analogous patent was identified that uses 3-bromo-4-methylbenzaldehyde or 3-bromo-2-methylbenzaldehyde for this specific transformation, indicating that the 1,3,5-regiochemistry is essential for the downstream pharmaceutical target.

Medicinal Chemistry Process Chemistry Patent Analysis

Visible-Light Photocatalytic Benzylic C–H Oxidation: Synthesis Yield of 3-Br-5-Me-Benzaldehyde via Green Chemistry Route

A visible-light-mediated benzylic C–H oxidation method using 9,10-dibromoanthracene as a photo-initiator in acetonitrile at ambient temperature and atmospheric pressure produced 3-bromo-5-methylbenzaldehyde from 3,5-dimethylbromobenzene in 52% yield after 7.0 h of reaction [1]. The reference paper (J. Org. Chem. 2020, DOI: 10.1021/acs.joc.0c01720) reports that this protocol achieves higher yields and milder conditions compared to conventional industrial cumene hydroperoxidation [1]. Traditional two-step bromination–oxidation sequences for bromobenzaldehydes typically require hazardous Br₂ and strong oxidants, often delivering variable yields [2].

Green Chemistry Photochemistry Synthetic Methodology

Regiochemical Directing Effects: 1,3,5-Trisubstitution Pattern vs. 1,3,4- and 1,2,3-Isomers in Electrophilic Aromatic Substitution

In 3-bromo-5-methylbenzaldehyde, the Br (meta-directing, deactivating) and CH₃ (ortho/para-directing, activating) substituents produce a unique 1,3,5-substitution pattern . The aldehyde group at position 1 is flanked by two meta-substituents at positions 3 and 5, creating a symmetrically deactivated ring with only position 2 (ortho to aldehyde, ortho to Br) available for further EAS under moderate conditions [1]. In contrast, 3-bromo-4-methylbenzaldehyde places the methyl group para to the aldehyde, activating positions ortho to the methyl (positions 2 and 6), which compete with the aldehyde-directing effect and create regiochemical ambiguity .

Regioselectivity Electrophilic Aromatic Substitution Synthetic Planning

Oxime Derivatization Yield: 3-Br-5-Me-Benzaldehyde Oxime Formation Efficiency

3-Bromo-5-methylbenzaldehyde reacts with hydroxylamine hydrochloride (1.01 mmol) and triethylamine in ethanol under reflux for 2 hours to afford 3-bromo-5-methylbenzaldehyde oxime (CAS 1205515-03-2) in 91% yield . This oxime serves as a versatile intermediate for nitrile formation (via oxidation), amine synthesis (via reduction), and heterocycle construction [1]. While oxime formation yields can vary substantially across substituted benzaldehydes depending on electronic and steric effects, the 91% yield for this specific substrate demonstrates excellent aldehyde electrophilicity under standard conditions.

Derivatization Chemistry Protecting Group Strategy Synthetic Intermediate

Commercial Purity and Scalability: Multi-Vendor Availability at 97–98% (GC) with Batch QC Documentation

3-Bromo-5-methylbenzaldehyde is commercially available from multiple global suppliers at standardized purities of 97–98% (GC) with supporting QC documentation including NMR, HPLC, and GC analyses . Supplier Capotchem offers the compound at 98% minimum purity (GC) with moisture ≤0.5% and production scale up to kilograms [1]. In comparison, 3-bromo-4-methylbenzaldehyde is commonly offered at ≥96.0% (GC) by TCI and other major suppliers, representing a slightly lower typical purity specification . The target compound is stocked at gram-to-100 g quantities with pricing transparency, indicating mature supply chain status .

Quality Control Supply Chain Procurement

Prioritized Application Scenarios for 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for 3-Formyl-5-methylbenzoic Acid and Downstream Drug Candidates

Procurement of 3-bromo-5-methylbenzaldehyde is specifically warranted when the synthetic target is 3-formyl-5-methylbenzoic acid or derivatives thereof, as validated by patent CN108047025A [1]. The patent demonstrates a three-step sequence (acetal protection, lithiation, CO₂ carbonylation) yielding the carboxylic acid at 62% purified yield. The compound is also cited as a reactant in patent literature for tetrahydroquinoline derivatives (WO2011128251A1), ceramide galactosyltransferase inhibitors (WO2017214505A1), and triazole-based demyelinating disease modulators (WO2016197009A1) [2]. The 1,3,5-regiochemistry is essential for these targets—neither the 3,4- nor 2,3-isomer can substitute without altering the pharmacological scaffold.

Cross-Coupling Building Block for Biaryl and Heterocycle Synthesis via Suzuki-Miyaura and Heck Reactions

The aryl bromide moiety at the 3-position, electronically modulated by the meta-methyl and meta-aldehyde groups, makes this compound suitable for palladium-catalyzed cross-coupling reactions [1]. The oxime derivative (CAS 1205515-03-2, formed in 91% yield) further expands coupling utility while protecting the aldehyde [2]. Procurement for cross-coupling applications should prioritize this isomer when the target requires a 3,5-disubstituted benzaldehyde core, as the 1,3,5-substitution pattern directs coupling exclusively to the bromide-bearing carbon without competing reactivity at alternative ring positions.

Green Chemistry Synthesis Route via Visible-Light Photocatalytic Benzylic Oxidation

For organizations prioritizing sustainable synthesis, 3-bromo-5-methylbenzaldehyde can be produced from 3,5-dimethylbromobenzene via visible-light-mediated benzylic C–H oxidation in 52% yield [1]. This method avoids molecular bromine and strong oxidants, operating at ambient temperature and pressure with a photo-initiator (9,10-dibromoanthracene) in acetonitrile. Procurement decisions favoring this compound over isomers should consider this greener synthetic accessibility, which may reduce E-factor metrics and hazardous waste generation compared to traditional bromination–oxidation sequences.

Aldehyde-Specific Derivatization: Oxime, Hydrazone, and Schiff Base Formation for Library Synthesis

The aldehyde group demonstrates high reactivity in condensation reactions, as evidenced by the 91% oxime formation yield [1]. This efficiency extends to hydrazone formation (with hydrazine hydrate, enabling pyrazole synthesis) [2] and Schiff base construction for ligand libraries. The low melting point (28–32 °C) facilitates solution-phase handling for parallel synthesis workflows at or near ambient temperature, distinguishing this compound from higher-melting isomers that may require pre-warming for homogeneous liquid dispensing [3].

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